molecular formula C31H26N4O3S2 B14510489 2-Naphthalenol, 1-[bis[[4-(4-methoxyphenyl)-2-thiazolyl]amino]methyl]- CAS No. 62684-42-8

2-Naphthalenol, 1-[bis[[4-(4-methoxyphenyl)-2-thiazolyl]amino]methyl]-

Cat. No.: B14510489
CAS No.: 62684-42-8
M. Wt: 566.7 g/mol
InChI Key: NYMHBPXVAAITPG-UHFFFAOYSA-N
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Description

2-Naphthalenol, 1-[bis[[4-(4-methoxyphenyl)-2-thiazolyl]amino]methyl]- is a complex organic compound with a unique structure that includes a naphthalenol core and thiazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenol, 1-[bis[[4-(4-methoxyphenyl)-2-thiazolyl]amino]methyl]- typically involves multi-step organic reactionsCommon reagents used in these reactions include thionyl chloride, methoxybenzene, and various catalysts to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenol, 1-[bis[[4-(4-methoxyphenyl)-2-thiazolyl]amino]methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon) to facilitate various transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthalenols with different substituents .

Scientific Research Applications

2-Naphthalenol, 1-[bis[[4-(4-methoxyphenyl)-2-thiazolyl]amino]methyl]- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenol, 1-[bis[[4-(4-methoxyphenyl)-2-thiazolyl]amino]methyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with their metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Naphthalenol, 1-[(2-methoxyphenyl)azo]-:

    2-Naphthalenol, 1-[(2,4-dimethylphenyl)azo]-:

Uniqueness

2-Naphthalenol, 1-[bis[[4-(4-methoxyphenyl)-2-thiazolyl]amino]methyl]- is unique due to its specific structure, which includes both naphthalenol and thiazolyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

62684-42-8

Molecular Formula

C31H26N4O3S2

Molecular Weight

566.7 g/mol

IUPAC Name

1-[bis[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino]methyl]naphthalen-2-ol

InChI

InChI=1S/C31H26N4O3S2/c1-37-22-12-7-20(8-13-22)25-17-39-30(32-25)34-29(28-24-6-4-3-5-19(24)11-16-27(28)36)35-31-33-26(18-40-31)21-9-14-23(38-2)15-10-21/h3-18,29,36H,1-2H3,(H,32,34)(H,33,35)

InChI Key

NYMHBPXVAAITPG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(C3=C(C=CC4=CC=CC=C43)O)NC5=NC(=CS5)C6=CC=C(C=C6)OC

Origin of Product

United States

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